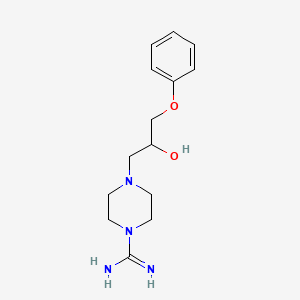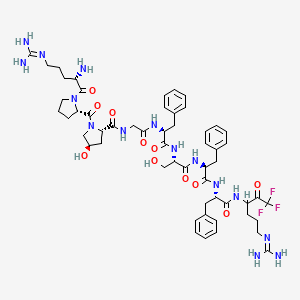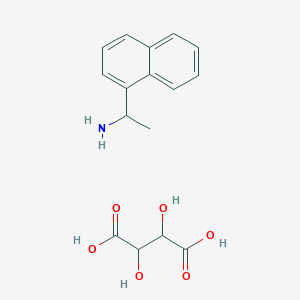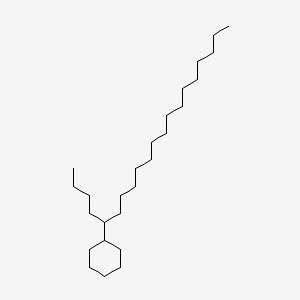![molecular formula C16H15ClN4O2 B14155180 1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide CAS No. 844463-08-7](/img/structure/B14155180.png)
1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a piperidine ring, an oxazole ring, and a chlorophenyl group
Méthodes De Préparation
The synthesis of 1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and cyano groups. The final step involves the formation of the piperidine ring and the carboxamide group. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and high efficiency, making the compound suitable for commercial applications.
Analyse Des Réactions Chimiques
1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, potentially modifying the compound’s biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: This compound also contains a piperidine ring and a carboxamide group but differs in the presence of a pyrrolo[2,3-d]pyrimidine ring instead of an oxazole ring.
1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one: This compound shares the chlorophenyl group but has a pyrazolinone ring instead of an oxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
844463-08-7 |
|---|---|
Formule moléculaire |
C16H15ClN4O2 |
Poids moléculaire |
330.77 g/mol |
Nom IUPAC |
1-[2-(3-chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H15ClN4O2/c17-12-3-1-2-11(8-12)15-20-13(9-18)16(23-15)21-6-4-10(5-7-21)14(19)22/h1-3,8,10H,4-7H2,(H2,19,22) |
Clé InChI |
VPALIYCANQSSAY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC(=CC=C3)Cl)C#N |
Solubilité |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(4-fluorophenyl)ethylideneamino]-2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B14155131.png)

![4-[(Anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B14155134.png)

![tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate](/img/structure/B14155142.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14155160.png)


methyl]phosphonate](/img/structure/B14155186.png)

